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Compound of Interest

7-Bromo-1H-pyrido[2,3-b]
[1,4]oxazin-2(3H)-one

Cat. No.: B035133

Compound Name:

A deep dive into the burgeoning field of pyridazinone analogs reveals a versatile class of
compounds with significant potential in cancer therapy. This guide offers a comparative
overview of various pyridazinone derivatives, their mechanisms of action, and their efficacy
against several cancer types, supported by experimental data. The information is tailored for
researchers, scientists, and drug development professionals to facilitate informed decisions in
advancing cancer research.

Pyridazinone derivatives have emerged as a privileged scaffold in medicinal chemistry,
demonstrating a wide array of biological activities.[1][2] In the realm of oncology, these
compounds have shown particular promise by targeting a variety of key signaling pathways
and cellular processes implicated in cancer progression.[3][4] This guide will compare different
pyridazinone analogs based on their targeted pathways, present quantitative data on their
efficacy, and provide detailed experimental protocols for their evaluation.

Comparative Efficacy of Pyridazinone Analogs

The anticancer activity of pyridazinone analogs is diverse, with different derivatives showing
potent inhibition of various molecular targets. The following table summarizes the in vitro
efficacy of several notable pyridazinone analogs against different cancer cell lines.
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Analog/Drug Cancer Cell
Target . IC50/GI50 Reference
Name Line(s)
PARP Inhibitors
Olaparib (29) PARP Ovarian cancer 0.015 uM [3]
) Breast, ovarian,
Fluzoparib (30) PARP ] 1.46 nmol/l [3]
gastric cancer
~2-fold more
Simmiparib (31) PARP1/2 Not specified potent than [3]
Olaparib
_ Breast, prostate
Talazoparib (32) PARP 0.0002 pM [3]
cancer
Kinase Inhibitors
Not specified
Compound 37 BTK 2.1nM [3]
(enzyme assay)
NCI-H1581
91.6% TGl at 50
Compound 38 FGFR (xenograft [3]
mg/kg
model)
Not specified N
Compound 17a VEGFR-2 Not specified [5]
(enzyme assay)
DHFR Inhibitors
OVCAR-3
(ovarian), MDA- 0.32 uM, 0.46
Compound 35 DHFR [3]
MB-435 pM
(melanoma)
OVCAR-3
(ovarian), MDA- 0.32 uM, 0.46
Compound 90 DHFR [6]
MB-435 pM
(melanoma)

Tubulin

Polymerization
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Inhibitors

Panc-1, Paca-2

Compound 43 Tubulin ) 2.9 UM, 2.2 uM [3]
(pancreatic)
Other
Mechanisms
CEM, HL-60
(leukemia),
Apoptosis/Protea  MDA-MB-231, Low uM to nM
Pyr-1 - [7]
some Inhibition MDA-MB-468 range
(breast), A-549
(lung)
Cell Cycle Arrest  A549/ATCC 1.66—100 pM
Compound 10l [5]
(GO-G1) (lung) (GI50)
Renal cancer
subpanel,
Leukemia
(MOLT-4, SR),
B 3.04-5.07 pM
Compound 66 Not specified Non-small-cell (©I50) [6]
lung (NCI-H460),
Colon (HCT-
116), CNS (SF-
295)
Compounds 81 & ) IMR-32 0.07 uM, 0.04
PI3K (predicted) [6]
82 (neuroblastoma) UM

Key Signhaling Pathways and Mechanisms of Action

Pyridazinone analogs exert their anticancer effects through various mechanisms, primarily by

inhibiting key enzymes and proteins involved in cancer cell proliferation, survival, and

metastasis.

PARP Inhibition
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Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancers
with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting
PARP leads to synthetic lethality and cancer cell death. Several pyridazinone-based PARP
inhibitors, including Olaparib and Talazoparib, have been successfully developed and are used
in the clinic.[3]

PARP Activation
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In Vitro Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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